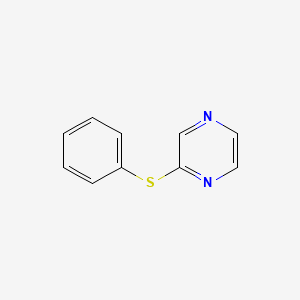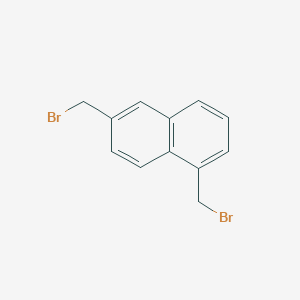
2,2',3,4,5'-Pentachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The reaction conditions may include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonylation can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination processes followed by sulfonylation. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorinated aromatic rings or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dechlorinated biphenyls.
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including potential toxicity.
Medicine: Investigating its potential as a pharmaceutical agent or its effects on health.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include oxidative stress, disruption of cellular membranes, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but without the methylsulfonyl group.
Chlorinated Aromatics: Compounds like chlorobenzenes or chlorophenols.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methylsulfonyl group, which may confer specific chemical and biological properties not found in other related compounds.
Eigenschaften
CAS-Nummer |
104086-09-1 |
|---|---|
Molekularformel |
C13H7Cl5O2S |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2,3,4-trichloro-1-(2,5-dichlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-8(11(16)13(18)12(10)17)7-4-6(14)2-3-9(7)15/h2-5H,1H3 |
InChI-Schlüssel |
IIAWWLXDSCCHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
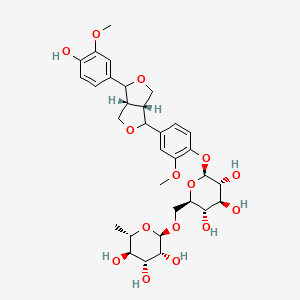
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
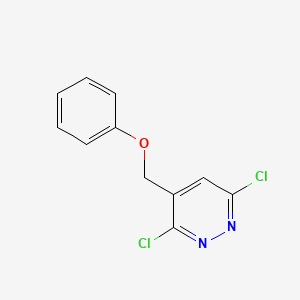
silane](/img/structure/B14331173.png)
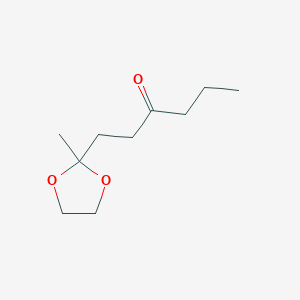
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
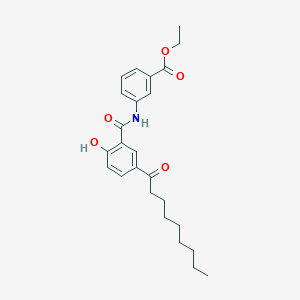
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
